molecular formula C8H18Cl2N2 B13003847 4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride

4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride

Cat. No.: B13003847
M. Wt: 213.15 g/mol
InChI Key: MRBUTLZBIMDSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride is a chemical compound with the molecular formula C8H16N2. It is a derivative of pyrrolopyridine and is known for its unique structural properties. This compound is often used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclohexanone derivative, followed by cyclization and subsequent purification steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

4-methyl-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-10-6-2-3-7-8(10)4-5-9-7;;/h7-9H,2-6H2,1H3;2*1H

InChI Key

MRBUTLZBIMDSKT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2C1CCN2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.